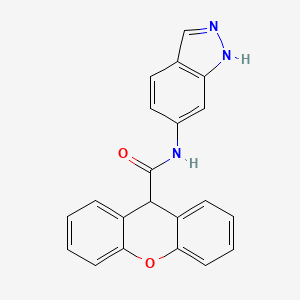
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of two fused rings: a benzene ring and a pyrazole ring . It’s a rare occurrence in nature .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole consists of a fused ring system, combining a benzene ring and a pyrazole ring .Chemical Reactions Analysis
Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the specific compound. For example, 1H-Indazol-6-ylboronic acid, a related compound, appears as a crystalline powder with a melting point between 180°C to 185°C .Scientific Research Applications
Monoamine Oxidase Inhibitors
Research has identified indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a promising target for the treatment of neurological disorders. The compounds exhibit significant selectivity and potency, with some derivatives demonstrating subnanomolar inhibition of human MAO-B, indicating potential applications in the treatment of diseases like Parkinson's. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, highlighting the compounds' small molecular size yet high potency Tzvetkov et al., 2014.
Tautomerism and Selectivity
Another study focused on the tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives, developed as reversible and selective MAO-B inhibitors. The research provided insights into the tautomeric properties and stability of these compounds in solution, which are crucial for their biological activity and selectivity. This study supports the development of these compounds for neurological applications, showing a detailed understanding of their structural and chemical behavior Tzvetkov et al., 2017.
Poly(ADP-ribose)polymerase (PARP) Inhibitors
Indazole derivatives have also been explored for their efficacy as PARP inhibitors, with applications in cancer therapy. One such compound, MK-4827, has demonstrated potent inhibition of PARP 1 and 2, showing antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells. This compound, which is currently in clinical trials, exemplifies the therapeutic potential of indazole derivatives in targeted cancer treatments Jones et al., 2009.
Synthetic Methodologies
Studies have also delved into synthetic methodologies for creating indazole derivatives. One approach demonstrated the direct polycondensation of symmetric monomers to produce ordered polyamides, highlighting the versatility of indazole compounds in polymer chemistry. This research contributes to the development of new materials with potential applications in various industries Ueda & Sugiyama, 1994.
Mechanism of Action
Target of Action
Similar compounds such as n4-methyl-n~4~- (3-methyl-1h-indazol-6-yl)-n~2~- (3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine have been found to interact with theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is essential for physiological and pathological angiogenesis.
Safety and Hazards
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(23-14-10-9-13-12-22-24-17(13)11-14)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-12,20H,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWCJJLUMZTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
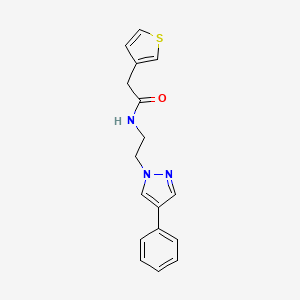
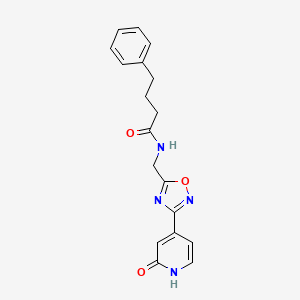


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2394937.png)
![5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2394938.png)

![8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2394945.png)
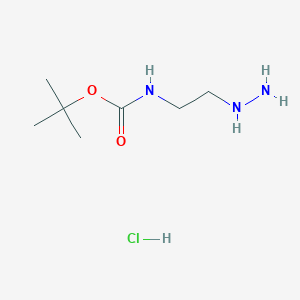
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)
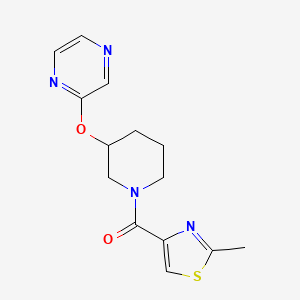
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)
![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)
![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)
